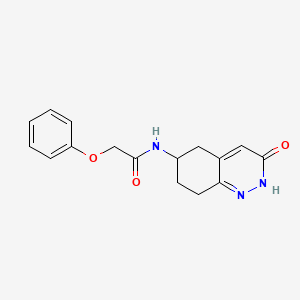

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a versatile material with potential applications in diverse scientific research . It has a unique structure and properties that make it a promising candidate for investigations in various fields, including medicinal chemistry, materials science, and more.

Molecular Structure Analysis

The molecular weight of this compound is 265.31 . The IUPAC name is tert-butyl (3-oxo-1,2,3,5,6,7-hexahydrocinnolin-6-yl)carbamate . The InChI code is 1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h5,7,9,15H,4,6H2,1-3H3,(H,14,18)(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique

Novel Antibacterial Agents

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide and its analogs have been studied for their potential as novel antibacterial agents. Oxazolidinones, a class to which this compound is related, have shown promise due to their unique mechanism of bacterial protein synthesis inhibition. Research has demonstrated their effectiveness against a variety of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis, without inducing rapid resistance development in these organisms (Zurenko et al., 1996).

Anticancer Properties

Studies have also explored the compound's derivatives for anticancer properties. A series of novel acetamides related to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide have been synthesized and shown to exhibit significant antiproliferative activity against cancer cell lines, including HepG2 and MCF-7. These compounds induced apoptosis and cell cycle arrest at the G0/G1 phase in treated cells, highlighting their potential as therapeutic agents for cancer treatment (Khade et al., 2019).

Antimicrobial and Antifungal Activities

Another research avenue has involved the synthesis of acetamide derivatives with potent antimicrobial and antifungal activities. Certain synthesized compounds have shown promising efficacy against pathogenic microorganisms, suggesting the potential utility of these compounds in treating bacterial and fungal infections (Debnath & Ganguly, 2015).

Enzymatic Degradation Studies

Research on enzymatic degradation processes has also implicated related compounds. Studies on the microbial degradation of steroid ring A have utilized compounds like 2-oxo-cis-4-hexenoic acid, structurally similar to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide, to understand key intermediates in steroid degradation pathways (Coulter & Talalay, 1968).

Osteoporosis Prevention and Treatment

In the context of osteoporosis, research has identified potent and selective antagonists of the alpha(v)beta(3) receptor, which share a core structural motif with N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide. These compounds have demonstrated efficacy in in vivo models of bone turnover, indicating their potential for clinical development in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15-9-11-8-12(6-7-14(11)18-19-15)17-16(21)10-22-13-4-2-1-3-5-13/h1-5,9,12H,6-8,10H2,(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLROKMYIKJHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)

![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)

![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)

![3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol](/img/structure/B2972329.png)

![N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2972330.png)

![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)

![Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate](/img/structure/B2972341.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2972342.png)

![2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide](/img/structure/B2972344.png)